KN-62

Description

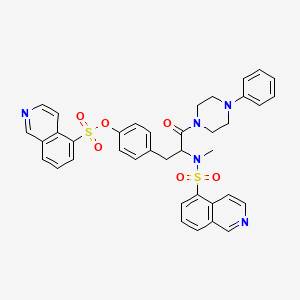

Structure

2D Structure

Properties

IUPAC Name |

[4-[2-[isoquinolin-5-ylsulfonyl(methyl)amino]-3-oxo-3-(4-phenylpiperazin-1-yl)propyl]phenyl] isoquinoline-5-sulfonate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C38H35N5O6S2/c1-41(50(45,46)36-11-5-7-29-26-39-19-17-33(29)36)35(38(44)43-23-21-42(22-24-43)31-9-3-2-4-10-31)25-28-13-15-32(16-14-28)49-51(47,48)37-12-6-8-30-27-40-20-18-34(30)37/h2-20,26-27,35H,21-25H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJVLFQBBRSMWHX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C(CC1=CC=C(C=C1)OS(=O)(=O)C2=CC=CC3=C2C=CN=C3)C(=O)N4CCN(CC4)C5=CC=CC=C5)S(=O)(=O)C6=CC=CC7=C6C=CN=C7 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C38H35N5O6S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70925812 | |

| Record name | 4-{2-[(Isoquinoline-5-sulfonyl)(methyl)amino]-3-oxo-3-(4-phenylpiperazin-1-yl)propyl}phenyl isoquinoline-5-sulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70925812 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

721.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

127191-97-3 | |

| Record name | 4-{2-[(Isoquinoline-5-sulfonyl)(methyl)amino]-3-oxo-3-(4-phenylpiperazin-1-yl)propyl}phenyl isoquinoline-5-sulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70925812 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

KN-62 mechanism of action on CaMKII

An In-depth Technical Guide on the Mechanism of Action of KN-62 on CaMKII

Introduction

Calcium/calmodulin-dependent protein kinase II (CaMKII) is a crucial serine/threonine kinase that functions as a key mediator in a multitude of cellular signaling pathways. It translates transient intracellular calcium signals into sustained downstream physiological effects.[1] CaMKII's involvement is critical in processes such as synaptic plasticity, learning, memory formation, and cardiac function.[1][2] Given its central role, the dysregulation of CaMKII is implicated in various pathological conditions, including Alzheimer's disease, heart arrhythmia, and certain cancers.[1][3] This has made CaMKII a significant target for therapeutic intervention.

This compound is a potent, cell-permeable, and reversible isoquinolinesulfonamide compound.[4] It was one of the first specific inhibitors developed for CaMKII and has been instrumental as a research tool in elucidating the enzyme's cellular functions.[5][6] This guide provides a detailed technical overview of the mechanism by which this compound inhibits CaMKII, intended for researchers, scientists, and professionals in drug development.

The CaMKII Activation Cascade

To understand the inhibitory action of this compound, it is essential first to comprehend the multi-step activation process of CaMKII. In its basal state, each CaMKII subunit is catalytically inactive, maintained by an autoinhibitory domain that acts as a pseudosubstrate, blocking the ATP and substrate binding sites.[3][7]

The activation sequence is as follows:

-

Calcium/Calmodulin Binding: An increase in intracellular calcium concentration leads to the binding of four Ca²⁺ ions to calmodulin (CaM), a ubiquitous calcium-binding protein.[8][9][10] This binding induces a conformational change in CaM, forming the active Ca²⁺/CaM complex.

-

Displacement of the Autoinhibitory Domain: The Ca²⁺/CaM complex binds to a specific region within the regulatory domain of a CaMKII subunit.[3] This interaction displaces the autoinhibitory domain from the catalytic site, thereby partially activating the enzyme.[11][12]

-

Autophosphorylation: Once activated, a CaMKII subunit can phosphorylate an adjacent subunit within the holoenzyme complex at a key threonine residue (Thr286 in the α isoform).[1][3] This trans-autophosphorylation event is critical for sustained activity.

-

Autonomous Activity: The autophosphorylation at Thr286 achieves two significant outcomes: it increases the affinity of CaMKII for Ca²⁺/CaM by approximately 1000-fold, a phenomenon known as 'calmodulin trapping', and it confers Ca²⁺/CaM-independent, or autonomous, activity to the enzyme.[3][12] This allows the kinase to remain active even after intracellular calcium levels have returned to baseline, serving as a form of molecular memory.[7]

This compound Core Mechanism of Action

This compound exerts its inhibitory effect by directly targeting the initial step of CaMKII activation. It is an allosteric inhibitor that functions by preventing the binding of the Ca²⁺/CaM complex to the enzyme.[5][6]

The mechanism is characterized by the following key features:

-

Competitive with Calmodulin: Kinetic analyses have demonstrated that this compound's inhibition is competitive with respect to Ca²⁺/CaM.[4][5][6] It binds directly to the calmodulin binding site on the CaMKII holoenzyme.[4][13] By occupying this site, this compound physically obstructs the binding of the Ca²⁺/CaM complex, thereby preventing the conformational change required for activation.

-

Non-Competitive with ATP: The inhibition by this compound is not competitive with ATP.[5][6] This confirms that this compound does not bind to the catalytic active site where ATP binds, but rather to a regulatory site.

-

Blocks Autophosphorylation: By preventing the initial Ca²⁺/CaM-dependent activation, this compound consequently blocks the subsequent autophosphorylation of CaMKII at Thr286.[4][13] This is a critical downstream effect of its primary mechanism.

-

Ineffective Against Autonomous CaMKII: A crucial aspect of this compound's mechanism is that it does not inhibit the kinase activity of CaMKII that has already been autophosphorylated at Thr286 and is in its Ca²⁺/CaM-independent (autonomous) state.[5][6][13] This is consistent with its mode of action, as the CaM-binding site is not required for the catalytic activity of the already-activated enzyme.

Quantitative Data: Potency and Selectivity

This compound is a potent inhibitor of CaMKII, but it also exhibits activity against other related kinases and targets. Understanding its quantitative profile is essential for interpreting experimental results.

| Parameter | Target Enzyme/Process | Value | Species | Citation |

| Ki | CaMKII | 0.9 µM | Rat Brain | [13][14] |

| IC50 | CaMKII | 900 nM | - | [4] |

| Ki | CaMK V | 0.8 µM | - | [14] |

Table 1: Inhibition Constants of this compound for CaM Kinases.

| Parameter | Off-Target | Value | Notes | Citation |

| IC50 | P2X₇ Receptor | ~15 nM | Non-competitive antagonist | [4][13][14] |

| IC50 | ATP-stimulated Ba²⁺ influx | 12.7 nM | In human lymphocytes | [13] |

| Selectivity | PKA, PKC, MLCK | Selective for CaMKII | Less potent against these kinases | [5][14] |

| Activity | CaMKI, CaMKIV | Inhibits equally well | Similar potency to CaMKII | [5][14] |

Table 2: Off-Target and Broader Kinase Activity of this compound.

The data clearly indicate that while this compound is a potent inhibitor of CaMKII, its high affinity for the P2X₇ purinergic receptor means that at concentrations typically used to inhibit CaMKII, off-target effects are likely.[4][13] This necessitates the use of appropriate controls in cellular experiments, such as the inactive analog KN-92.[5]

Experimental Protocols

The mechanism of this compound has been elucidated through various key experiments, primarily in vitro kinase assays.

Protocol 1: In Vitro CaMKII Kinase Activity Assay

This protocol describes a standard method for measuring CaMKII activity and its inhibition by compounds like this compound using a radioactive substrate.

A. Materials and Reagents:

-

Purified CaMKII enzyme

-

Calmodulin (CaM)

-

Substrate: Autocamtide-2 or Syntide-2 (specific peptide substrates for CaMKII)[15][16]

-

Kinase Buffer: 35 mM HEPES, 10 mM MgCl₂, 1 mM CaCl₂

-

[γ-³³P]ATP or [γ-³²P]ATP

-

This compound (dissolved in DMSO)

-

Stop Solution: 10% Trichloroacetic acid (TCA)

-

Phosphocellulose paper

-

Scintillation counter

B. Procedure:

-

Prepare Kinase Reaction Mix: In a microcentrifuge tube, prepare the reaction mix containing kinase buffer, CaM, and the peptide substrate.

-

Add Inhibitor: Add varying concentrations of this compound (or DMSO as a vehicle control) to the reaction tubes. Pre-incubate with the CaMKII enzyme for 5-10 minutes at room temperature.

-

Initiate Reaction: Start the kinase reaction by adding [γ-³³P]ATP to a final concentration of ~10 µM.[14] The total reaction volume is typically 50-100 µL.

-

Incubation: Incubate the reaction at 30°C for a defined period (e.g., 2-15 minutes).[14][17]

-

Stop Reaction: Terminate the reaction by spotting a portion of the reaction mixture onto phosphocellulose paper and immersing it in 1% phosphoric acid or by adding 1 mL of 10% TCA.[14]

-

Wash: Wash the phosphocellulose papers several times in phosphoric acid to remove unincorporated [γ-³³P]ATP.

-

Quantify: Measure the incorporated radioactivity on the papers using a scintillation counter. The amount of radioactivity is directly proportional to the kinase activity.

-

Data Analysis: Plot kinase activity against the concentration of this compound to determine the IC₅₀ value.

Conclusion

This compound is a foundational tool inhibitor that has been pivotal in defining the role of CaMKII in cellular physiology. Its mechanism of action is a classic example of allosteric inhibition, where it competes with the activator, calmodulin, rather than the substrate, ATP. By binding to the calmodulin-binding site on the inactive enzyme, this compound prevents the conformational changes necessary for kinase activation and subsequent autophosphorylation. While its utility in cellular and in vivo studies is complicated by significant off-target effects, particularly on the P2X₇ receptor, a thorough understanding of its specific mechanism remains critical for the accurate design and interpretation of experiments in the field of signal transduction and drug discovery.

References

- 1. Ca2+/calmodulin-dependent protein kinase II - Wikipedia [en.wikipedia.org]

- 2. What are CaMKII inhibitors and how do they work? [synapse.patsnap.com]

- 3. Calcium/Calmodulin-Stimulated Protein Kinase II (CaMKII): Different Functional Outcomes from Activation, Depending on the Cellular Microenvironment - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound - Wikipedia [en.wikipedia.org]

- 5. Frontiers | CaMKII inhibitors: from research tools to therapeutic agents [frontiersin.org]

- 6. CaMKII inhibitors: from research tools to therapeutic agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Role of Ca2+/Calmodulin-Dependent Protein Kinase Type II in Mediating Function and Dysfunction at Glutamatergic Synapses - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pnas.org [pnas.org]

- 9. Frontiers | An Overview of the Role of Calcium/Calmodulin-Dependent Protein Kinase in Cardiorenal Syndrome [frontiersin.org]

- 10. m.youtube.com [m.youtube.com]

- 11. google.com [google.com]

- 12. youtube.com [youtube.com]

- 13. medchemexpress.com [medchemexpress.com]

- 14. selleckchem.com [selleckchem.com]

- 15. This compound, a selective inhibitor of Ca(2+)/calmodulin-dependent protein kinase II, inhibits the lysozyme pre-mRNA splicing in myelomonocytic HD11 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. The effect of this compound, Ca2+/calmodulin dependent protein kinase II inhibitor on cell cycle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. ruo.mbl.co.jp [ruo.mbl.co.jp]

KN-62: A Technical Guide to a Dual-Target Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

KN-62 is a potent, cell-permeable, and reversible inhibitor primarily targeting Ca2+/calmodulin-dependent protein kinase II (CaMKII)[1][2][3]. It also exhibits high-affinity non-competitive antagonism of the purinergic P2X7 receptor[1][2]. This dual activity makes it a valuable tool for investigating the roles of these two distinct signaling proteins in a variety of cellular processes. This guide provides a comprehensive overview of this compound's targets, mechanism of action, and relevant experimental protocols, presented with clarity for the scientific community.

Primary and Secondary Targets

This compound is widely recognized for its inhibitory action on CaMKII, a key serine/threonine protein kinase involved in numerous cellular events, including synaptic plasticity and cell cycle progression[4][5]. However, it also potently inhibits the P2X7 receptor, an ATP-gated ion channel crucial for inflammatory responses[6][7].

Quantitative Inhibition Data

| Target | Inhibition Metric | Value | Species | Reference |

| CaMKII | Ki | 0.9 µM | Rat Brain | [6] |

| CaMKII | IC50 | 900 nM | Not Specified | [2] |

| CaMK V | Ki | 0.8 µM | Not Specified | [1] |

| P2X7 Receptor | IC50 | ~15 nM | HEK293 Cells | [6] |

| P2X7 Receptor | IC50 | 12.7 nM | Human Lymphocytes | [6] |

| P2X7 Receptor | IC50 | 13.1 nM | Human Leukemic B Lymphocytes | [6] |

Mechanism of Action

Inhibition of CaMKII

This compound acts as an allosteric inhibitor of CaMKII[8]. Its mechanism is competitive with respect to the Ca2+/calmodulin (CaM) complex but not with ATP[8]. This compound directly binds to the calmodulin binding site on the CaMKII holoenzyme[2][6]. This interaction prevents the conformational change required for Ca2+/CaM to bind and activate the kinase, thereby inhibiting its autophosphorylation and the subsequent phosphorylation of its downstream targets[2][5]. It is important to note that this compound does not inhibit the activity of already autophosphorylated CaMKII[2][6].

Figure 1: Simplified signaling pathway of CaMKII activation and its inhibition by this compound.

Antagonism of P2X7 Receptor

This compound functions as a non-competitive antagonist of the P2X7 receptor[1][2][6]. This mode of action indicates that this compound does not compete with ATP for its binding site on the receptor. Instead, it likely binds to an allosteric site, inducing a conformational change that prevents the ion channel from opening, even when ATP is bound. This effectively blocks ATP-stimulated ion influx, such as Ca2+ and Ba2+, and the subsequent downstream signaling events like inflammasome activation[6][7].

Experimental Protocols

In Vitro CaMKII Kinase Assay

This protocol is adapted from methodologies described in the literature[1][9].

Objective: To determine the in vitro inhibitory effect of this compound on CaMKII activity.

Materials:

-

Purified CaMKII enzyme

-

HEPES buffer (35 mM, pH 7.4)

-

MgCl2 (10 mM)

-

CaCl2 (1 mM)

-

Calmodulin (0.1 µM)

-

Myosin light chain (20-kD) as a substrate (10 µg)

-

[γ-33P]ATP (10 µM)

-

This compound (various concentrations)

-

10% Trichloroacetic acid (TCA)

Procedure:

-

Prepare a reaction mixture (final volume 100 µL) containing HEPES buffer, MgCl2, CaCl2, calmodulin, and the myosin light chain substrate.

-

Add varying concentrations of this compound to the reaction mixtures. Include a control with no inhibitor.

-

Pre-incubate the mixtures at 30°C for a specified time.

-

Initiate the kinase reaction by adding [γ-33P]ATP.

-

Allow the reaction to proceed for 2 minutes at 30°C.

-

Terminate the reaction by adding 1 mL of 10% TCA.

-

The phosphorylated substrate can be captured on filter paper and the radioactivity measured using a scintillation counter to determine the extent of inhibition.

Figure 2: Experimental workflow for an in vitro CaMKII kinase assay.

Cell-Based Proliferation Assay

This protocol is based on descriptions of experiments using K562 cells[1][9].

Objective: To assess the effect of this compound on cell proliferation.

Materials:

-

K562 cells (or other suitable cell line)

-

Complete cell culture medium

-

This compound stock solution (in DMSO)

-

3 cm cell culture dishes

-

Cell counting apparatus (e.g., hemocytometer or automated cell counter)

Procedure:

-

Plate K562 cells in 3 cm dishes with 5 mL of complete culture medium at a predetermined density.

-

Prepare serial dilutions of this compound in the culture medium. Ensure the final DMSO concentration is consistent across all conditions and does not exceed a cytotoxic level.

-

Add the various concentrations of this compound to the plated cells. Include a vehicle control (DMSO only).

-

Incubate the cells for 48 hours under standard cell culture conditions (e.g., 37°C, 5% CO2).

-

After the incubation period, harvest the cells and count the cell number for each condition.

-

The percentage of growth inhibition can be calculated relative to the vehicle control.

Selectivity and Off-Target Effects

While this compound is selective for CaMKII relative to Protein Kinase A (PKA), Protein Kinase C (PKC), and Myosin Light Chain Kinase (MLCK), it inhibits CaMKI and CaMKIV with similar potency to CaMKII[1][9]. At higher concentrations, it has been reported to inhibit GSK3β, PRAK, and MAPKAP-K2[7]. Researchers should consider these potential off-target effects, particularly its potent antagonism of the P2X7 receptor, when interpreting experimental results.

Conclusion

This compound is a valuable pharmacological tool for the study of CaMKII and P2X7 receptor signaling. Its dual-target nature requires careful consideration in experimental design and data interpretation. The information provided in this guide serves as a technical resource for researchers utilizing this compound to elucidate the complex roles of these proteins in health and disease.

References

- 1. selleckchem.com [selleckchem.com]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. Compound this compound - Chemdiv [chemdiv.com]

- 4. CaMKII Inhibitor this compound Blunts Tumor Response to Hypoxia by Inhibiting HIF-1α in Hepatoma Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. scbt.com [scbt.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. This compound, CaM kinase II inhibitor. P2X7 antagonist. (CAS 127191-97-3) | Abcam [abcam.com]

- 8. Frontiers | CaMKII inhibitors: from research tools to therapeutic agents [frontiersin.org]

- 9. selleckchem.com [selleckchem.com]

KN-62 as a P2X7 Receptor Antagonist: A Technical Guide

Executive Summary: The P2X7 receptor (P2X7R), an ATP-gated ion channel, is a key player in inflammatory and immune responses. Its activation under pathological conditions, characterized by high extracellular ATP levels, triggers a cascade of events including cation fluxes, large pore formation, and inflammasome activation, leading to the release of pro-inflammatory cytokines like IL-1β. Consequently, P2X7R has emerged as a significant therapeutic target for a range of inflammatory, neurodegenerative, and pain-related disorders. KN-62, initially identified as a Ca2+/calmodulin-dependent protein kinase II (CaMKII) inhibitor, is also a potent, non-competitive antagonist of the P2X7R. This guide provides an in-depth technical overview of this compound's pharmacological profile, its mechanism of action as a P2X7R antagonist, and detailed experimental protocols for its application in research settings.

The P2X7 Receptor: Structure and Function

The P2X7 receptor is a unique member of the P2X family of ligand-gated ion channels.[1] It assembles as a homotrimer, with each subunit possessing two transmembrane domains, intracellular N- and C-termini, and a large extracellular ectodomain that contains the ATP binding site.[2][3]

Activation of P2X7R requires unusually high concentrations of extracellular ATP (in the high micromolar to millimolar range), a condition associated with cellular stress, trauma, and inflammation.[3][4] Initial activation, occurring within milliseconds, opens a channel permeable to small cations such as Na+, K+, and Ca2+.[1][3] However, sustained or repeated stimulation leads to a remarkable secondary phenomenon: the formation of a large, non-selective pore that allows the passage of molecules up to 900 Daltons in size.[5][6] This pore formation is a hallmark of P2X7R activity and is crucial for its downstream signaling.[6]

The key downstream event triggered by P2X7R activation, particularly the K+ efflux, is the assembly and activation of the NLRP3 inflammasome.[1][7] This multi-protein complex activates caspase-1, which in turn cleaves pro-IL-1β and pro-IL-18 into their mature, secreted forms, driving potent inflammatory responses.[1] Given its central role in inflammation, the P2X7R is a compelling target for therapeutic intervention in numerous diseases.[8][9][10][11]

This compound: A Pharmacological Profile

This compound, chemically known as 1-[N,O-bis(5-isoquinolinesulfonyl)-N-methyl-L-tyrosyl]-4-phenylpiperazine, is a cell-permeable compound widely used in pharmacological research. While initially characterized as a CaMKII inhibitor, it exhibits significantly higher potency as a P2X7R antagonist.

Quantitative Pharmacological Data

The inhibitory potency of this compound varies between its primary targets and across different species, a critical consideration for experimental design.

| Target | Parameter | Value | Species/System | Reference |

| P2X7 Receptor | IC50 | 15 nM | Human recombinant (HEK293 cells) | |

| P2X7 Receptor | IC50 | 12.7 nM | Human Lymphocytes (Ba2+ influx) | [12] |

| P2X7 Receptor | IC50 | 13.1 nM | Human Lymphocytes (ethidium+ uptake) | [12] |

| P2X7 Receptor | IC50 | ~100 nM | Human | [13] |

| P2X7 Receptor | Activity | No effect/Very low affinity | Rat | [13] |

| CaM Kinase II | IC50 | 0.9 µM (900 nM) | Rat Brain | |

| CaM Kinase II | IC50 | 500 nM | General | |

| CaM Kinase II | Ki | 0.9 µM | Rat Brain | [14] |

IC50: Half maximal inhibitory concentration. Ki: Inhibitory constant.

Selectivity and Off-Target Considerations

As shown in the table, this compound is approximately 30- to 60-fold more selective for the human P2X7 receptor over CaMKII. However, at concentrations exceeding 1 µM, significant inhibition of CaMKII can occur. Researchers must carefully titrate this compound concentrations to ensure specific antagonism of P2X7R and consider potential confounding effects from CaMKII inhibition in their experimental system. Furthermore, the pronounced species specificity, with potent inhibition of the human receptor but little to no effect on the rat isoform, is a crucial factor.[13]

Mechanism of P2X7R Antagonism by this compound

This compound functions as a potent, non-competitive antagonist of the P2X7 receptor. This means it does not directly compete with ATP for binding at the orthosteric site.

Allosteric Binding Site

Studies involving molecular docking and site-directed mutagenesis have revealed that this compound binds to an allosteric pocket located at the interface between adjacent subunits of the P2X7R trimer.[2][4][13] This site is distinct from, but proximal to, the ATP binding site.[2][13] The binding of this compound in this pocket is thought to induce a conformational change that prevents the channel from opening, even when ATP is bound.

The species-dependent activity of this compound is largely attributed to a single amino acid difference within this allosteric pocket. In the human P2X7R, Phenylalanine at position 95 (Phe95) plays a key role in binding this compound, likely through pi-stacking interactions.[13] The rat P2X7R possesses a Leucine at this position, which significantly reduces binding affinity and renders the receptor largely insensitive to this compound.[13]

Downstream Signaling Consequences of Inhibition

By preventing the initial cation flux and subsequent pore formation, this compound effectively blocks all major downstream signaling events triggered by P2X7R activation. This includes the inhibition of:

-

Ca2+ influx.[12]

-

K+ efflux.[1]

-

Large molecule uptake (e.g., ethidium bromide).[12]

-

NLRP3 inflammasome assembly and activation.[15]

-

Caspase-1 activation.

-

Mature IL-1β release.[1]

Experimental Protocols for Studying this compound and P2X7

A variety of in vitro assays can be employed to characterize the antagonist activity of this compound on P2X7R function.[5] These protocols are adaptable to various cell types expressing P2X7R, such as macrophages, microglia, or recombinant cell lines (e.g., HEK293-hP2X7R).

Protocol: Dye Uptake Assay for Pore Formation

This assay measures the integrity of the plasma membrane by quantifying the uptake of a fluorescent dye (e.g., ethidium bromide or YO-PRO-1) that can only enter the cell upon P2X7R-mediated pore formation.

Materials:

-

P2X7R-expressing cells

-

Assay Buffer (e.g., HEPES-buffered saline)

-

P2X7R agonist stock solution (e.g., 100 mM ATP or 10 mM BzATP)

-

This compound stock solution (e.g., 10 mM in DMSO)

-

Fluorescent dye (e.g., 10 mM Ethidium Bromide)

-

96-well black, clear-bottom microplate

-

Fluorescence plate reader

Methodology:

-

Cell Plating: Seed cells in a 96-well plate at an appropriate density and culture overnight to allow adherence.

-

Antagonist Pre-incubation:

-

Prepare serial dilutions of this compound in assay buffer. Include a vehicle control (e.g., 0.1% DMSO).

-

Gently wash the cells with assay buffer.

-

Add 100 µL of the this compound dilutions or vehicle control to the respective wells.

-

Incubate for 15-30 minutes at 37°C. The slow onset of inhibition by this compound necessitates a pre-incubation period.[12]

-

-

Agonist and Dye Addition:

-

Prepare a 2X working solution of the agonist (e.g., 6 mM ATP for a 3 mM final concentration) and dye (e.g., 100 µM ethidium bromide for a 50 µM final concentration) in assay buffer.

-

Add 100 µL of the agonist/dye solution to each well. Include control wells with no agonist to measure baseline fluorescence.

-

-

Measurement:

-

Immediately place the plate in a fluorescence plate reader pre-warmed to 37°C.

-

Measure fluorescence kinetically over 30-60 minutes (e.g., Excitation ~525 nm, Emission ~600 nm for ethidium bromide).

-

-

Data Analysis:

-

Subtract the baseline fluorescence (no agonist) from all readings.

-

Plot the fluorescence intensity (or rate of increase) against the log of the this compound concentration.

-

Fit the data to a four-parameter logistic equation to determine the IC50 value of this compound.

-

Protocol: Measurement of IL-1β Release

This protocol quantifies the release of mature IL-1β into the cell culture supernatant following P2X7R activation, a key downstream indicator of inflammasome activation. It is particularly relevant for immune cells like macrophages.

Materials:

-

LPS-primed macrophages (priming is required to induce pro-IL-1β expression)

-

Culture medium (e.g., RPMI)

-

Lipopolysaccharide (LPS)

-

P2X7R agonist (ATP)

-

This compound

-

Commercially available IL-1β ELISA kit

Methodology:

-

LPS Priming: Treat macrophages with LPS (e.g., 1 µg/mL) for 2-4 hours to induce the expression of pro-IL-1β.

-

Antagonist Pre-incubation:

-

Wash the primed cells to remove LPS.

-

Add fresh medium containing serial dilutions of this compound or a vehicle control.

-

Incubate for 15-30 minutes at 37°C.

-

-

P2X7R Stimulation:

-

Add a high concentration of ATP (e.g., 3-5 mM final concentration) to the wells.

-

Incubate for 30-60 minutes at 37°C.

-

-

Supernatant Collection:

-

Carefully collect the cell culture supernatant from each well.

-

Centrifuge the supernatant to pellet any detached cells or debris.

-

-

ELISA:

-

Perform the IL-1β ELISA on the clarified supernatants according to the manufacturer's instructions.

-

-

Data Analysis:

-

Generate a standard curve using the provided IL-1β standards.

-

Calculate the concentration of IL-1β in each sample.

-

Plot the IL-1β concentration against the log of the this compound concentration and fit the curve to determine the IC50.

-

Summary and Future Directions

This compound is a valuable and highly potent pharmacological tool for interrogating the function of the human P2X7 receptor. Its non-competitive, allosteric mechanism of action provides a reliable method for blocking receptor function and all associated downstream signaling pathways.[4]

When designing experiments with this compound, researchers must remain cognizant of two critical factors:

-

Species Specificity: this compound is not an appropriate antagonist for studying the rat P2X7 receptor.[13] Alternative antagonists must be used for rodent models.

-

Off-Target Effects: At concentrations above its IC50 for P2X7R, particularly in the micromolar range, this compound will inhibit CaMKII. Appropriate dose-response experiments and control for CaMKII-dependent effects are essential for unambiguous interpretation of results.

Future research can leverage this compound to further dissect the specific contributions of P2X7R signaling in complex human disease models, explore its therapeutic potential in ex vivo human tissue samples, and serve as a reference compound in the development of new, even more selective P2X7R antagonists.

References

- 1. tandfonline.com [tandfonline.com]

- 2. Mapping the Site of Action of Human P2X7 Receptor Antagonists AZ11645373, Brilliant Blue G, this compound, Calmidazolium, and ZINC58368839 to the Intersubunit Allosteric Pocket - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Mapping the Site of Action of Human P2X7 Receptor Antagonists AZ11645373, Brilliant Blue G, this compound, Calmidazolium, and ZINC58368839 to the Intersubunit Allosteric Pocket - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Techniques for evaluating the ATP-gated ion channel P2X7 receptor function in macrophages and microglial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. A patent review of P2X7 receptor antagonists to treat inflammatory diseases (2018-present) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. tandfonline.com [tandfonline.com]

- 10. researchgate.net [researchgate.net]

- 11. A current review on P2X7 receptor antagonist patents in the treatment of neuroinflammatory disorders: a patent review on antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. The isoquinoline derivative this compound a potent antagonist of the P2Z-receptor of human lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Docking of competitive inhibitors to the P2X7 receptor family reveals key differences responsible for changes in response between rat and human - PMC [pmc.ncbi.nlm.nih.gov]

- 14. medchemexpress.com [medchemexpress.com]

- 15. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Chemical Structure and Activity of KN-62

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of KN-62, a widely used pharmacological tool in cell biology and neuroscience. We will delve into its chemical properties, mechanism of action, and its effects on key signaling pathways, supported by experimental data and protocols.

Chemical Identity and Physicochemical Properties

This compound is a synthetic isoquinolinesulfonamide derivative known for its cell permeability.[1] Its chemical and physical characteristics are pivotal for its application in both in vitro and in vivo experimental settings.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | References |

| IUPAC Name | 4-[(2S)-2-(N-Methylisoquinoline-5-sulfonamido)-3-oxo-3-(4-phenylpiperazin-1-yl)propyl]phenyl isoquinoline-5-sulfonate | [1][2] |

| Alternate Names | 1-[N,O-Bis(5-Isoquinolinesulfonyl)-N-Methyltyrosyl]-4-Phenylpiperazine | [3] |

| CAS Number | 127191-97-3 | [1][3] |

| Molecular Formula | C₃₈H₃₅N₅O₆S₂ | [3] |

| Molecular Weight | 721.84 g/mol | [1][3] |

| Appearance | Off-white to yellow solid | [4] |

| Solubility | Soluble in DMSO (up to 100 mM); Insoluble in water and ethanol | [5] |

| Storage | Store at -20°C | |

| Purity | ≥95-98% (by HPLC) | [3] |

| SMILES | CN(--INVALID-LINK--C(=O)N4CCN(CC4)C5=CC=CC=C5)S(=O)(=O)C6=CC=CC7=C6C=CN=C7 | [1] |

| InChI Key | RJVLFQBBRSMWHX-DHUJRADRSA-N | [6] |

Mechanism of Action

This compound is a dual-target compound, primarily recognized as a potent inhibitor of Ca²⁺/Calmodulin-dependent Protein Kinase II (CaMKII).[7][8] It also exhibits high-affinity antagonism at the P2X₇ purinergic receptor.[1][7]

This compound acts as a selective and reversible inhibitor of CaMKII.[7] Its mechanism is competitive with respect to the Ca²⁺/Calmodulin (CaM) complex.[1] this compound binds directly to the CaM binding site on the CaMKII enzyme, thereby preventing the conformational change required for kinase activation and subsequent autophosphorylation.[1][7] A key characteristic of this compound is that it does not inhibit CaMKII that has already been autophosphorylated.[1][7] While highly selective for CaMKII over other kinases like PKA and PKC, it demonstrates similar inhibitory activity against CaMKI and CaMKIV.[5][8]

In addition to its effects on CaMKII, this compound is a potent, non-competitive antagonist of the ionotropic P2X₇ receptor.[1][7] This action is independent of its CaMKII inhibitory activity and occurs at significantly lower concentrations.

Table 2: Quantitative Inhibitory Activity of this compound

| Target | Potency Type | Value (Species) | References |

| CaMKII | Kᵢ | 0.9 µM (Rat brain) | [7][8] |

| CaMKII | IC₅₀ | 0.9 µM | [1] |

| P2X₇ Receptor | IC₅₀ | 15 nM (HEK293 cells) | [6][7][8] |

| CaMKI / CaMKIV | - | Similar inhibition to CaMKII | [5][8] |

Modulation of Cellular Signaling Pathways

By inhibiting CaMKII, this compound impacts numerous downstream signaling cascades critical for cellular function, including cell proliferation, gene expression, and synaptic plasticity.

In cancer biology, CaMKII has been implicated in tumor response to low-oxygen environments. Studies in hepatoma cells have shown that this compound can suppress the hypoxic induction of Hypoxia-Inducible Factor 1-alpha (HIF-1α).[9] The proposed mechanism involves the inhibition of CaMKII, which in turn prevents the activation of the AKT signaling pathway.[9] Downregulation of AKT activity impairs the translational synthesis of HIF-1α protein, ultimately blunting the cellular response to hypoxia and reducing the expression of HIF-1 target genes such as EPO, LOX, and CA9.[9]

Key Experimental Protocols

The following protocols are representative of the methods used to characterize the activity of this compound.

This assay quantifies the enzymatic activity of CaMKII by measuring the transfer of radiolabeled phosphate to a substrate.

-

Objective: To determine the IC₅₀ or Kᵢ of this compound for CaMKII.

-

Materials:

-

Reaction Buffer: 35 mM HEPES, 10 mM MgCl₂, 1 mM CaCl₂.

-

Enzyme: Purified CaMKII.

-

Activator: 0.1 µM Calmodulin.

-

Substrate: 10 µg Chicken gizzard myosin 20-kD light chain.

-

ATP Mix: 10 µM [γ-³³P]ATP.

-

Inhibitor: this compound at various concentrations.

-

Stop Solution: 10% Trichloroacetic acid (TCA).

-

-

Methodology:

-

Prepare a reaction mix (total volume 100 µL) containing Reaction Buffer, CaMKII, Calmodulin, substrate, and the desired concentration of this compound (or vehicle control).

-

Pre-incubate the mixture at 30°C for 5-10 minutes.

-

Initiate the kinase reaction by adding the [γ-³³P]ATP mix.

-

Allow the reaction to proceed for exactly 2 minutes at 30°C.[8]

-

Terminate the reaction by adding 1 mL of 10% TCA.[8]

-

Precipitate the phosphorylated substrate, wash, and quantify the incorporated radioactivity using a scintillation counter.

-

Calculate the percentage of inhibition at each this compound concentration relative to the vehicle control and determine the IC₅₀/Kᵢ value.

-

This protocol assesses the effect of this compound on the proliferation of a cancer cell line.

-

Objective: To evaluate the cytostatic effects of this compound.

-

Cell Line: K562 human leukemic cells.[8]

-

Materials:

-

Complete culture medium (e.g., RPMI-1640 with 10% FBS).

-

This compound stock solution in DMSO.

-

3 cm cell culture dishes.

-

Cell counting apparatus (e.g., hemocytometer or automated cell counter).

-

-

Methodology:

-

Plate K562 cells in 3 cm dishes containing 5 mL of culture medium at a predetermined density.[8]

-

Add this compound to the dishes to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50 µM). Include a DMSO vehicle control.

-

Incubate the cells for 48 hours under standard culture conditions (37°C, 5% CO₂).[8]

-

After incubation, harvest the cells from each dish.

-

Count the total number of viable cells for each condition.[8]

-

Plot cell number against this compound concentration to determine the dose-dependent effect on cell growth.

-

Conclusion

This compound is an indispensable pharmacological agent for investigating CaMKII-mediated cellular processes. Its well-defined chemical structure, potent and selective inhibitory profile against CaMKII, and characterized off-target effects on the P2X₇ receptor make it a powerful tool for dissecting complex signaling networks. A thorough understanding of its chemical properties, mechanism of action, and appropriate experimental application is crucial for obtaining robust and interpretable data in biomedical research.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. KN62 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 3. scbt.com [scbt.com]

- 4. This compound | 127191-97-3 [chemicalbook.com]

- 5. selleckchem.com [selleckchem.com]

- 6. caymanchem.com [caymanchem.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. selleckchem.com [selleckchem.com]

- 9. CaMKII Inhibitor this compound Blunts Tumor Response to Hypoxia by Inhibiting HIF-1α in Hepatoma Cells - PMC [pmc.ncbi.nlm.nih.gov]

KN-62: A Technical Guide to its Discovery, Mechanism, and Research Applications

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

KN-62 is a synthetic isoquinolinesulfonamide derivative that has been a valuable tool in cellular signaling research for over three decades. Initially identified as a potent and selective inhibitor of Ca²⁺/Calmodulin-dependent protein kinase II (CaMKII), it has played a crucial role in elucidating the multifaceted functions of this key signaling protein. Subsequent research revealed a second, potent activity of this compound as a non-competitive antagonist of the P2X7 purinergic receptor, adding another layer of complexity to the interpretation of studies using this compound. This technical guide provides an in-depth overview of the discovery and history of this compound, its mechanisms of action, a compilation of its inhibitory constants, detailed experimental protocols for its use, and visualizations of the signaling pathways it modulates.

Discovery and History

This compound, with the chemical name 1-[N,O-bis(5-isoquinolinesulfonyl)-N-methyl-L-tyrosyl]-4-phenylpiperazine, emerged from the pioneering work of Dr. Hiroyoshi Hidaka and his colleagues in Japan. In the late 1980s and early 1990s, this group was instrumental in developing a series of protein kinase inhibitors, including compounds targeting Protein Kinase A (PKA), Protein Kinase C (PKC), and Myosin Light Chain Kinase (MLCK).

The seminal paper describing this compound was published in 1990 by Tokumitsu et al.[1] This work identified this compound as a potent, cell-permeable, and selective inhibitor of CaMKII.[1] The discovery was significant as it provided researchers with a much-needed tool to probe the physiological roles of CaMKII, a kinase implicated in a vast array of cellular processes, from neurotransmitter release to gene expression. This compound was a successor to earlier, less potent CaMKII inhibitors and was itself later followed by the related compound KN-93.[2]

Mechanism of Action

This compound exhibits a dual mechanism of action, targeting two distinct and important signaling proteins: CaMKII and the P2X7 receptor.

Inhibition of CaMKII

This compound acts as a competitive inhibitor of CaMKII with respect to Calmodulin (CaM).[3] It binds to the CaM-binding site on the CaMKII holoenzyme, thereby preventing the activation of the kinase by the Ca²⁺/CaM complex.[3][4] This allosteric inhibition is distinct from ATP-competitive inhibitors, as this compound does not bind to the kinase's active site.[5] Consequently, this compound is ineffective at inhibiting CaMKII that has already been autophosphorylated and is in a Ca²⁺/CaM-independent, constitutively active state.[4]

Antagonism of the P2X7 Receptor

In addition to its effects on CaMKII, this compound is a potent non-competitive antagonist of the P2X7 receptor, an ATP-gated ion channel.[4][6] This off-target effect is significant, with IC50 values for P2X7 antagonism being in the low nanomolar range, considerably more potent than its inhibition of CaMKII.[4] The antagonism of P2X7 by this compound is species-dependent, with high potency for the human receptor and significantly lower potency for the rat ortholog.[7][8] This is an important consideration when interpreting data from studies using this compound in different model organisms.

Quantitative Data

The following tables summarize the reported inhibitory constants (IC50 and Ki) for this compound against its primary targets.

| Target | Parameter | Value | Species/Cell Line | Reference(s) |

| CaMKII | IC50 | 900 nM | [3] | |

| CaMKII | Ki | 0.9 µM | Rat Brain | [4][6] |

| CaMKI | equipotent to CaMKII | [6] | ||

| CaMKIV | equipotent to CaMKII | [6] | ||

| PKA | low inhibition | [6] | ||

| PKC | low inhibition | [6] | ||

| MLCK | low inhibition | [6] |

| Target | Parameter | Value | Assay Conditions | Reference(s) |

| P2X7 Receptor | IC50 | ~15 nM | HEK293 cells | [4][6] |

| P2X7 Receptor | IC50 | 12.7 nM | ATP-stimulated Ba²⁺ influx in human lymphocytes | [4] |

| P2X7 Receptor | IC50 | 13.1 nM | Bz-ATP induced ethidium uptake in human leukemic B lymphocytes | [4] |

| P2X7 Receptor | Inactive | Rat | [7][8] |

Experimental Protocols

This section provides detailed methodologies for key experiments involving this compound.

In Vitro CaMKII Activity Assay

This protocol is based on the principles of radioactive phosphate incorporation into a substrate peptide.

Materials:

-

Purified CaMKII enzyme

-

Autocamtide-2 (a specific CaMKII substrate peptide)

-

[γ-³²P]ATP

-

Assay Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM CaCl₂, 1 µM Calmodulin

-

This compound stock solution (in DMSO)

-

Trichloroacetic acid (TCA)

-

Phosphocellulose paper

-

Scintillation counter

Procedure:

-

Prepare a reaction mixture containing Assay Buffer, Autocamtide-2, and the desired concentration of this compound or vehicle (DMSO).

-

Pre-incubate the mixture at 30°C for 5 minutes.

-

Initiate the kinase reaction by adding [γ-³²P]ATP.

-

Incubate the reaction at 30°C for 10 minutes.

-

Stop the reaction by spotting a portion of the reaction mixture onto phosphocellulose paper and immediately immersing it in 75 mM phosphoric acid.

-

Wash the phosphocellulose paper three times with 75 mM phosphoric acid, followed by a final wash with ethanol.

-

Allow the paper to dry completely.

-

Quantify the incorporated radioactivity using a scintillation counter.

-

Calculate the percentage of inhibition relative to the vehicle control.

P2X7 Receptor Antagonism Assay (Dye Uptake)

This protocol measures the inhibition of P2X7-mediated pore formation using a fluorescent dye.

Materials:

-

HEK293 cells stably expressing the human P2X7 receptor

-

Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 10 mM HEPES (pH 7.4)

-

Ethidium bromide or YO-PRO-1 dye

-

BzATP (a potent P2X7 agonist)

-

This compound stock solution (in DMSO)

-

Fluorescence plate reader

Procedure:

-

Plate the P2X7-expressing HEK293 cells in a 96-well black-walled, clear-bottom plate and grow to confluence.

-

Wash the cells twice with Assay Buffer.

-

Add Assay Buffer containing the fluorescent dye and the desired concentration of this compound or vehicle (DMSO).

-

Incubate at 37°C for 15 minutes.

-

Add BzATP to stimulate the P2X7 receptor.

-

Immediately begin monitoring the increase in fluorescence over time using a fluorescence plate reader.

-

Calculate the rate of dye uptake and determine the percentage of inhibition by this compound compared to the vehicle control.

Cell Cycle Analysis using Flow Cytometry

This protocol assesses the effect of this compound on cell cycle progression.

Materials:

-

Cell line of interest (e.g., K562 cells)

-

Complete cell culture medium

-

This compound stock solution (in DMSO)

-

Phosphate-buffered saline (PBS)

-

70% ethanol (ice-cold)

-

RNase A

-

Propidium iodide (PI) staining solution

-

Flow cytometer

Procedure:

-

Seed the cells at an appropriate density and allow them to attach or grow for 24 hours.

-

Treat the cells with various concentrations of this compound or vehicle (DMSO) for the desired duration (e.g., 24-48 hours).

-

Harvest the cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).

-

Wash the cells once with PBS.

-

Fix the cells by resuspending the cell pellet in ice-cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours.

-

Centrifuge the fixed cells and wash once with PBS.

-

Resuspend the cells in PI staining solution containing RNase A.

-

Incubate in the dark at room temperature for 30 minutes.

-

Analyze the DNA content of the cells using a flow cytometer.

-

Use cell cycle analysis software to determine the percentage of cells in G0/G1, S, and G2/M phases.

Signaling Pathways and Visualizations

This compound impacts multiple signaling cascades through its inhibition of CaMKII and the P2X7 receptor. The following diagrams, generated using the DOT language for Graphviz, illustrate these pathways.

CaMKII Signaling Pathway

Caption: CaMKII activation by Ca²⁺/Calmodulin and its inhibition by this compound.

P2X7 Receptor Signaling Pathway

Caption: P2X7 receptor activation by ATP and its antagonism by this compound.

Experimental Workflow for In Vitro Kinase Assay

Caption: Workflow for a typical in vitro radioactive kinase assay.

Off-Target Effects and Considerations

While a powerful research tool, it is crucial to be aware of this compound's off-target effects to ensure accurate interpretation of experimental results.

-

P2X7 Receptor Antagonism: As detailed above, this is a significant off-target effect that occurs at concentrations lower than those required for CaMKII inhibition.[4] The use of a control compound that is inactive against CaMKII but retains P2X7 activity, or the use of cell lines lacking P2X7, can help dissect these effects.

-

Voltage-gated Potassium (Kv) Channels: this compound has been shown to block macroscopic voltage-dependent K+ currents in smooth muscle cells at concentrations used to inhibit CaMKII.[9]

-

L-type Calcium Channels: Direct effects of this compound on L-type Ca²⁺ channels have also been reported.[9]

Due to these off-target activities, it is highly recommended to use the inactive analogue, KN-92 , as a negative control in experiments. KN-92 is structurally similar to this compound and its more commonly used successor KN-93, but does not inhibit CaMKII, allowing researchers to distinguish between CaMKII-dependent and -independent effects.

Conclusion

This compound has been an invaluable pharmacological tool for investigating the roles of CaMKII and, inadvertently, the P2X7 receptor in a multitude of cellular processes. Its discovery paved the way for a deeper understanding of Ca²⁺ signaling. However, its dual mechanism of action necessitates careful experimental design and interpretation. By understanding its history, mechanisms, and potential pitfalls, researchers can continue to leverage this compound to uncover novel insights into cellular signaling in both health and disease. This technical guide serves as a comprehensive resource for professionals in the field, providing the necessary data and protocols to effectively utilize this important research compound.

References

- 1. journals.asm.org [journals.asm.org]

- 2. mdpi.com [mdpi.com]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. medchemexpress.com [medchemexpress.com]

- 5. academic.oup.com [academic.oup.com]

- 6. selleckchem.com [selleckchem.com]

- 7. Mammalian P2X7 receptor pharmacology: comparison of recombinant mouse, rat and human P2X7 receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Discovery of P2X7 receptor-selective antagonists offers new insights into P2X7 receptor function and indicates a role in chronic pain states - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Inhibition of voltage-gated Ca2+ channels and insulin secretion in HIT cells by the Ca2+/calmodulin-dependent protein kinase II inhibitor this compound: comparison with antagonists of calmodulin and L-type Ca2+ channels - PubMed [pubmed.ncbi.nlm.nih.gov]

The Role of KN-62 in Calcium Signaling Pathways: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Calcium (Ca²⁺) signaling is a fundamental and ubiquitous mechanism governing a vast array of cellular processes, from gene transcription and proliferation to muscle contraction and neuronal communication. A key mediator in these pathways is the Calcium/Calmodulin-dependent protein kinase II (CaMKII), a serine/threonine kinase that decodes intracellular Ca²⁺ transients into downstream physiological effects. KN-62 is a potent, cell-permeable, and selective inhibitor of CaMKII, making it an invaluable tool for elucidating the multifaceted roles of this kinase. This technical guide provides an in-depth overview of this compound, its mechanism of action, its impact on various calcium signaling pathways, and detailed experimental protocols for its application in research and drug development.

Introduction to this compound

This compound, with the IUPAC name 1-[N,O-bis(5-isoquinolinesulfonyl)-N-methyl-L-tyrosyl]-4-phenylpiperazine, is a synthetic isoquinolinesulfonamide derivative.[1] It is widely recognized for its ability to selectively inhibit CaMKII by competing with calmodulin (CaM), the primary activator of the kinase.[1][2] This competitive inhibition occurs at the CaM binding site on CaMKII, thereby preventing the conformational changes necessary for kinase activation and autophosphorylation.[1][2] Beyond its principal target, this compound has also been shown to act as a non-competitive antagonist of the P2X7 purinergic receptor.[1][3][4][5] This dual activity necessitates careful experimental design and interpretation of results.

Mechanism of Action

The activation of CaMKII is a multi-step process initiated by an increase in intracellular calcium concentration. Ca²⁺ ions bind to calmodulin, inducing a conformational change that allows the Ca²⁺/CaM complex to bind to the regulatory domain of CaMKII. This binding displaces the autoinhibitory domain from the catalytic site, leading to the activation of the kinase. Activated CaMKII can then phosphorylate both itself (autophosphorylation) and a multitude of downstream substrate proteins.

This compound exerts its inhibitory effect by directly binding to the calmodulin binding site on the CaMKII holoenzyme.[1][2] This prevents the association of the Ca²⁺/CaM complex with the kinase, thereby locking CaMKII in its inactive conformation.[1] Kinetic analyses have confirmed that this compound is a competitive inhibitor with respect to Ca²⁺/CaM and a non-competitive inhibitor with respect to ATP.[2] It is crucial to note that this compound does not inhibit the activity of already autophosphorylated, Ca²⁺-independent CaMKII.[2]

Figure 1. Mechanism of this compound inhibition of CaMKII activation.

Quantitative Data

The inhibitory potency and selectivity of this compound have been characterized across various studies. The following tables summarize the key quantitative data for its effects on CaMKII and its primary off-target, the P2X7 receptor.

| Parameter | Value | Target | Species/Tissue | Reference |

| Kᵢ | 0.9 µM | CaMKII | Rat Brain | [6] |

| IC₅₀ | 900 nM (0.9 µM) | CaMKII | - | [1][4][5] |

| IC₅₀ | 500 nM | CaMKII | - | [3] |

Table 1. Inhibitory constants of this compound for CaMKII.

| Parameter | Value | Target | Cell Line | Reference |

| IC₅₀ | ~15 nM | P2X7 Receptor | HEK293 cells | [3][4][6] |

| IC₅₀ | 12.7 nM | P2X7 Receptor (ATP-stimulated Ba²⁺ influx) | Human lymphocytes | |

| IC₅₀ | 13.1 nM | P2X7 Receptor (Bz-ATP induced permeability) | Human leukemic B lymphocytes |

Table 2. Inhibitory constants of this compound for the P2X7 Receptor.

Role in Calcium Signaling Pathways and Cellular Processes

By inhibiting CaMKII, this compound has been instrumental in elucidating the role of this kinase in a multitude of cellular processes.

Gene Expression and Cell Cycle Regulation

CaMKII is implicated in the regulation of gene expression and cell cycle progression. Studies have shown that this compound can inhibit the growth of cancer cells and block cell cycle progression.[6] For instance, in hepatoma cells, this compound was found to suppress the expression of Hypoxia-Inducible Factor-1α (HIF-1α), a key transcription factor in tumor response to hypoxia.[7] This effect was mediated through the inhibition of the AKT signaling pathway, which in turn impairs the translation of HIF-1α protein.[7]

Figure 2. This compound's effect on the HIF-1α pathway in hepatoma cells.

Neuronal Processes

In the nervous system, CaMKII is a critical player in synaptic plasticity, learning, and memory. This compound has been shown to block the induction of long-term potentiation (LTP) in the CA1 region of the hippocampus, a cellular correlate of memory formation.[8] Furthermore, this compound can inhibit neurite outgrowth stimulated by cell adhesion molecules (CAMs) and fibroblast growth factor (FGF), suggesting a role for CaMKII downstream of calcium influx in pathways leading to axonal growth.[9]

Other Cellular Functions

This compound has been utilized to demonstrate the involvement of CaMKII in a variety of other cellular functions, including:

-

Insulin secretion: this compound inhibits carbachol and potassium-stimulated insulin secretion from rat pancreatic islets.[6]

-

Cardiac myocyte function: It reversibly depresses the rate of beating of cultured fetal mouse cardiac myocytes.

-

Parietal cell secretion: this compound inhibits cholinergic-stimulated acid secretion in isolated rabbit parietal cells.[10]

-

Pre-mRNA splicing: It inhibits the lysozyme pre-mRNA splicing in myelomonocytic cells.[11]

Experimental Protocols

The following are detailed methodologies for key experiments utilizing this compound.

CaMKII Activity Assay

This protocol is adapted from commercially available CaMKII assay kits and general kinase assay principles.

Objective: To measure the in vitro inhibitory effect of this compound on CaMKII activity.

Materials:

-

Recombinant CaMKII enzyme

-

CaMKII substrate (e.g., Autocamtide-2)

-

ATP (radiolabeled [γ-³²P]ATP or for non-radioactive assays, unlabeled ATP)

-

Kinase reaction buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM DTT, 0.1 mg/mL BSA)

-

Calmodulin

-

CaCl₂

-

This compound (dissolved in DMSO)

-

Phosphocellulose paper or other means of separating phosphorylated substrate

-

Scintillation counter (for radioactive assays) or spectrophotometer/luminometer (for non-radioactive assays)

Procedure:

-

Prepare a stock solution of this compound in DMSO. Further dilute in kinase reaction buffer to achieve the desired final concentrations. Ensure the final DMSO concentration is consistent across all samples and does not exceed 1%.

-

Prepare the kinase reaction mixture in microcentrifuge tubes or a 96-well plate. For a standard reaction, combine the kinase reaction buffer, CaCl₂, calmodulin, and CaMKII substrate.

-

Add varying concentrations of this compound or DMSO (vehicle control) to the reaction mixtures and incubate for 10-15 minutes at 30°C to allow for inhibitor binding.

-

Initiate the kinase reaction by adding a mixture of MgCl₂ and ATP.

-

Incubate the reaction for a defined period (e.g., 10-30 minutes) at 30°C.

-

Terminate the reaction by adding a stop solution (e.g., 75 mM phosphoric acid) or by spotting the reaction mixture onto phosphocellulose paper.

-

If using phosphocellulose paper, wash the paper extensively with phosphoric acid to remove unincorporated [γ-³²P]ATP.

-

Quantify the amount of phosphorylated substrate using a scintillation counter or by measuring absorbance/luminescence according to the specific non-radioactive assay kit instructions.

-

Calculate the percentage of inhibition for each this compound concentration relative to the vehicle control and determine the IC₅₀ value.

Figure 3. Experimental workflow for a CaMKII activity assay with this compound.

Western Blot for Phosphorylated CaMKII

Objective: To assess the effect of this compound on the autophosphorylation of CaMKII in cultured cells.

Materials:

-

Cultured cells of interest

-

Cell culture medium and supplements

-

This compound (dissolved in DMSO)

-

Stimulating agent (e.g., ionomycin, carbachol)

-

Lysis buffer (e.g., RIPA buffer) supplemented with phosphatase and protease inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels, running buffer, and transfer buffer

-

PVDF membrane

-

Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

-

Primary antibodies: anti-phospho-CaMKII (Thr286) and anti-total-CaMKII

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Plate cells and grow to the desired confluency.

-

Pre-treat the cells with various concentrations of this compound or DMSO (vehicle control) for a specified time (e.g., 30-60 minutes).

-

Stimulate the cells with an agent known to increase intracellular calcium and activate CaMKII for a short period (e.g., 1-5 minutes).

-

Immediately wash the cells with ice-cold PBS and lyse them with lysis buffer containing phosphatase and protease inhibitors.

-

Clarify the lysates by centrifugation and determine the protein concentration of the supernatants using a BCA assay.

-

Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against phospho-CaMKII (e.g., anti-p-CaMKII Thr286) overnight at 4°C, diluted in blocking buffer.

-

Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.

-

To normalize for protein loading, strip the membrane and re-probe with an antibody against total CaMKII.

-

Quantify the band intensities to determine the relative levels of phosphorylated CaMKII.

Intracellular Calcium Measurement with Fura-2

Objective: To determine if this compound affects intracellular calcium levels, which is important for distinguishing between direct effects on CaMKII and upstream effects on calcium signaling.

Materials:

-

Cultured cells on glass coverslips

-

Fura-2 AM (acetoxymethyl ester)

-

Pluronic F-127

-

Hanks' Balanced Salt Solution (HBSS) or other physiological buffer

-

This compound (dissolved in DMSO)

-

Stimulating agent (e.g., ATP, ionomycin)

-

Fluorescence imaging system with dual excitation wavelength capabilities (e.g., 340 nm and 380 nm)

Procedure:

-

Load the cells with Fura-2 AM (typically 1-5 µM) in HBSS, often with a small amount of Pluronic F-127 to aid in dye solubilization, for 30-60 minutes at 37°C.

-

Wash the cells with HBSS to remove extracellular dye and allow for de-esterification of the Fura-2 AM.

-

Mount the coverslip in a perfusion chamber on the stage of the fluorescence microscope.

-

Perfuse the cells with HBSS and acquire a baseline fluorescence ratio by alternately exciting the cells at 340 nm and 380 nm and measuring the emission at ~510 nm.

-

Pre-treat the cells by perfusing with HBSS containing the desired concentration of this compound or DMSO for a defined period.

-

Stimulate the cells with an agonist that increases intracellular calcium in the continued presence of this compound or DMSO.

-

Record the changes in the 340/380 nm fluorescence ratio over time.

-

At the end of the experiment, calibrate the Fura-2 signal by sequential addition of a calcium ionophore (e.g., ionomycin) in the presence of high extracellular calcium, followed by a calcium chelator (e.g., EGTA) to determine the maximum and minimum fluorescence ratios, respectively.

-

Convert the fluorescence ratios to intracellular calcium concentrations using the Grynkiewicz equation.

Off-Target Effects and Considerations

A critical consideration when using this compound is its potent inhibitory effect on P2X7 receptors.[3][4][5][6] The IC₅₀ for P2X7 antagonism is significantly lower (in the nanomolar range) than that for CaMKII inhibition (in the high nanomolar to low micromolar range). Therefore, at concentrations typically used to inhibit CaMKII, this compound will also block P2X7 receptors. This is particularly relevant in cell types that express P2X7 receptors, such as immune cells and some neurons. Researchers should consider using a structurally related but inactive analog, such as KN-92, as a negative control to help differentiate between effects due to CaMKII inhibition and off-target effects. However, it is important to note that KN-92 may also have off-target effects on its own.

Conclusion

This compound remains a cornerstone pharmacological tool for investigating the intricate roles of CaMKII in calcium signaling. Its ability to selectively inhibit the activation of this crucial kinase has provided invaluable insights into a wide range of physiological and pathological processes. However, a thorough understanding of its mechanism of action, potency, and potential off-target effects is paramount for the design of rigorous experiments and the accurate interpretation of data. The detailed protocols and information provided in this guide are intended to equip researchers, scientists, and drug development professionals with the necessary knowledge to effectively utilize this compound in their exploration of the complex world of calcium signaling.

References

- 1. pubcompare.ai [pubcompare.ai]

- 2. Studying CaMKII: Tools and standards - PMC [pmc.ncbi.nlm.nih.gov]

- 3. P2X7 receptors exhibit at least three modes of allosteric antagonism - PMC [pmc.ncbi.nlm.nih.gov]

- 4. CaMKII Inhibitor this compound Blunts Tumor Response to Hypoxia by Inhibiting HIF-1α in Hepatoma Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Antagonism of the ATP-gated P2X7 receptor: a potential therapeutic strategy for cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Western blot for phosphorylated proteins | Abcam [abcam.com]

- 7. sartorius.com [sartorius.com]

- 8. Ca2+/Calmodulin-Dependent Protein Kinase II (CaMKII) Increases Small-Conductance Ca2+-Activated K+ Current in Patients with Chronic Atrial Fibrillation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. CaMKII autophosphorylation can occur between holoenzymes without subunit exchange - PMC [pmc.ncbi.nlm.nih.gov]

- 10. This compound | P2X Receptor Antagonists: R&D Systems [rndsystems.com]

- 11. researchgate.net [researchgate.net]

The Cell Permeability of KN-62: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

KN-62 is a synthetic isoquinolinesulfonamide derivative widely utilized in cellular biology and pharmacology as a potent, cell-permeable, and reversible inhibitor.[1] Initially identified as a selective inhibitor of Ca²⁺/calmodulin-dependent protein kinase II (CaMKII), it has become an invaluable tool for dissecting CaMKII-mediated signaling pathways.[1][2][3] Its significance also extends to its potent antagonistic effects on the P2X7 purinergic receptor.[1][3] The ability of this compound to readily cross the plasma membrane is fundamental to its utility in studying intracellular processes. This guide provides an in-depth analysis of the cell permeability of this compound, its mechanism of action, and the experimental protocols relevant to its application.

Physicochemical Properties and Cell Permeability

This compound is characterized by its hydrophobicity, a key factor that facilitates its passive diffusion across the lipid bilayer of cell membranes.[1] This inherent cell permeability allows it to reach its intracellular targets without the need for specific transporters, making it effective for use in live-cell experiments.

Mechanism of Action

This compound exhibits a multi-faceted mechanism of action, primarily targeting CaMKII and the P2X7 receptor.

Inhibition of CaMKII

This compound acts as a potent and selective inhibitor of CaMKII.[2][3] Its mechanism is competitive with respect to Ca²⁺/calmodulin (CaM).[1][4] this compound binds directly to the CaM binding site on the CaMKII holoenzyme, thereby preventing the binding of the Ca²⁺/CaM complex.[1][4] This action allosterically inhibits the autophosphorylation of CaMKII, a critical step for its sustained activation.[1][4] Consequently, the downstream signaling cascade mediated by CaMKII is blocked. It is important to note that this compound does not inhibit CaMKII that has already been autophosphorylated.[1][2]

Antagonism of the P2X7 Receptor

In addition to its effects on CaMKII, this compound is a potent non-competitive antagonist of the P2X7 purinergic receptor, an ATP-gated ion channel.[1][2][3] This action is independent of its CaMKII inhibitory activity and occurs at nanomolar concentrations.

Other Off-Target Effects

Studies have also indicated that this compound can inhibit other cellular components, including voltage-gated potassium channels, which should be considered when interpreting experimental results.[4][5]

Quantitative Data on this compound Inhibition

The inhibitory potency of this compound against its primary targets has been quantified in various studies. The following table summarizes key inhibitory constants.

| Target | Parameter | Value | Species/Cell Type | Reference |

| CaMKII | Kᵢ | 0.9 µM | Rat Brain | [2] |

| CaMKII | IC₅₀ | 900 nM | Not Specified | [1] |

| P2X7 Receptor | IC₅₀ | ~15 nM | HEK293 Cells | [2] |

| P2X7-mediated Ba²⁺ influx | IC₅₀ | 12.7 nM | Human Lymphocytes | [2] |

| P2X7-mediated permeability to ethidium | IC₅₀ | 13.1 nM | Human Leukemic B Lymphocytes | [2] |

| CaMKI & CaMKIV | - | Equally inhibited | Not Specified | [3] |

| CaMKV | Kᵢ | 0.8 µM | Not Specified | [3] |

Signaling Pathways

The inhibitory actions of this compound impact distinct signaling pathways.

Experimental Protocols

General Protocol for Assessing Cell Permeability of this compound (Indirect Method)

Given that this compound's intracellular activity is well-established, its cell permeability is often inferred from its ability to inhibit a specific intracellular target. The following is a generalized protocol to assess the functional consequence of this compound's cell permeability by measuring the inhibition of CaMKII activity in cultured cells.

1. Cell Culture and Treatment:

-

Plate cells of interest (e.g., PC12D cells) at an appropriate density in a multi-well plate.[3]

-

Allow cells to adhere and grow overnight.

-

Prepare a stock solution of this compound in a suitable solvent, such as DMSO.[3]

-

Pre-incubate the cells with varying concentrations of this compound (e.g., 0.1 µM to 10 µM) for a specified period (e.g., 30-60 minutes) to allow for cellular uptake.

2. Stimulation of CaMKII Activity:

-

Induce CaMKII activation using a specific stimulus. For example, treat cells with a calcium ionophore like A23187 to increase intracellular Ca²⁺ levels.[3]

3. Cell Lysis and Protein Extraction:

-

After stimulation, wash the cells with ice-cold phosphate-buffered saline (PBS).

-

Lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.

-

Centrifuge the lysate to pellet cellular debris and collect the supernatant containing the protein extract.

4. Western Blot Analysis:

-

Determine the protein concentration of the lysates.

-

Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.

-

Probe the membrane with a primary antibody specific for the autophosphorylated form of CaMKII (p-CaMKII).

-

Use an antibody against total CaMKII as a loading control.

-

Incubate with a corresponding secondary antibody conjugated to horseradish peroxidase (HRP).

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.

5. Data Analysis:

-

Quantify the band intensities for p-CaMKII and total CaMKII.

-

Normalize the p-CaMKII signal to the total CaMKII signal.

-

Plot the normalized p-CaMKII levels against the concentration of this compound to determine the IC₅₀ value for the inhibition of CaMKII autophosphorylation in a cellular context.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. medchemexpress.com [medchemexpress.com]

- 3. selleckchem.com [selleckchem.com]

- 4. Frontiers | CaMKII inhibitors: from research tools to therapeutic agents [frontiersin.org]

- 5. Ca(2+)/calmodulin-dependent protein kinase II inhibitor this compound inhibits adrenal medullary chromaffin cell functions independent of its action on the kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

The Inhibition of CaMKII by KN-62: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the inhibitor KN-62 and its interaction with Calcium/Calmodulin-Dependent Protein Kinase II (CaMKII). This document summarizes key quantitative data, details common experimental methodologies for assessing inhibition, and visualizes the relevant biological and experimental workflows.

Quantitative Inhibition Data: this compound against CaMKII

This compound is a potent and selective inhibitor of CaMKII.[1][2] Its inhibitory activity is characterized by its Ki and IC50 values, which quantify its binding affinity and functional inhibition of the enzyme, respectively.

| Parameter | Value | Target Enzyme | Notes |

| Ki | 0.9 µM | Rat Brain CaMKII | Represents the dissociation constant of the enzyme-inhibitor complex. A lower Ki indicates a higher binding affinity.[3] |

| IC50 | 900 nM (0.9 µM) | CaMKII | The concentration of this compound required to inhibit 50% of CaMKII activity. This value can be influenced by assay conditions.[4] |

Mechanism of Inhibition: this compound acts as a competitive inhibitor with respect to the Calcium/Calmodulin (Ca²⁺/CaM) complex.[4][5] It binds to the CaM binding site on CaMKII, thereby preventing the activation of the kinase.[4] Consequently, this compound does not inhibit the activity of CaMKII that has already been autophosphorylated and is thus constitutively active.[2][3][6]

Experimental Protocols

The determination of Ki and IC50 values for inhibitors like this compound typically involves in vitro kinase activity assays. A common method utilizes a radiolabeled phosphate donor to quantify the phosphorylation of a substrate by CaMKII.

In Vitro CaMKII Kinase Activity Assay (Radiometric)

This protocol outlines a standard procedure for measuring CaMKII activity in the presence and absence of an inhibitor.

Materials:

-

Purified, active CaMKII enzyme

-

Ca²⁺/Calmodulin solution

-

This compound (or other inhibitor) at various concentrations

-

Substrate peptide (e.g., Autocamtide-2)

-

Kinase reaction buffer (e.g., 35 mM HEPES, 10 mM MgCl₂, 1 mM CaCl₂)[1]

-

[γ-³²P]ATP or [γ-³³P]ATP[1]

-

Stopping solution (e.g., 10% trichloroacetic acid)[1]

-

Phosphocellulose paper or other separation matrix

-

Scintillation counter

Procedure:

-

Reaction Setup: Prepare a reaction mixture containing the kinase reaction buffer, Ca²⁺/Calmodulin, and the substrate peptide.

-

Inhibitor Addition: Add varying concentrations of this compound to the reaction mixtures. Include a control with no inhibitor.

-

Enzyme Addition: Initiate the reaction by adding the purified CaMKII enzyme to the mixtures.

-

Phosphorylation Reaction: Start the phosphorylation by adding radiolabeled ATP. Incubate the reaction at a controlled temperature (e.g., 30°C) for a specific time (e.g., 2 minutes).[1]

-

Reaction Termination: Stop the reaction by adding the stopping solution.

-

Separation: Separate the phosphorylated substrate from the unreacted radiolabeled ATP. This is often achieved by spotting the reaction mixture onto phosphocellulose paper, which binds the peptide substrate, followed by washing to remove unbound ATP.

-

Quantification: Measure the amount of radioactivity incorporated into the substrate using a scintillation counter.

-

Data Analysis: Plot the measured kinase activity against the concentration of this compound. The IC50 value is determined by fitting the data to a dose-response curve. The Ki value can be calculated from the IC50 value using the Cheng-Prusoff equation, which requires knowledge of the substrate concentration and the enzyme's Michaelis constant (Km) for the substrate.

Below is a DOT script visualizing the general workflow for determining kinase inhibition.

Caption: Workflow for a radiometric CaMKII inhibition assay.